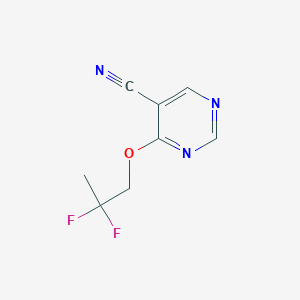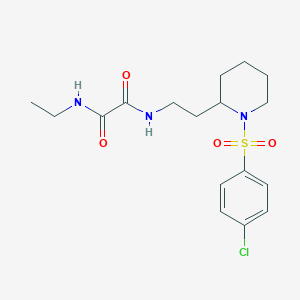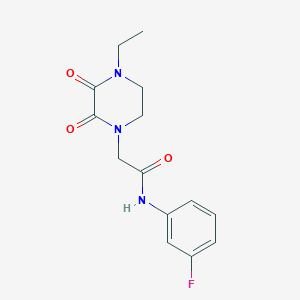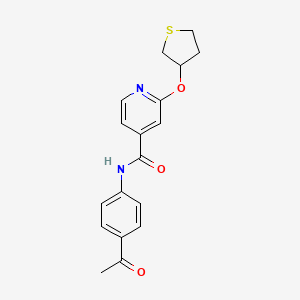
(4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone, also known as CPP, is a synthetic compound that is commonly used in scientific research. CPP is a non-opioid compound that has been found to have a variety of biochemical and physiological effects.
Mechanism Of Action
(4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone binds to the NMDA receptor at a site that is distinct from the glutamate binding site. This results in the inhibition of the receptor, which can lead to a decrease in the release of neurotransmitters, such as dopamine and serotonin. The inhibition of the NMDA receptor can also lead to a decrease in calcium influx, which can have neuroprotective effects.
Biochemical and Physiological Effects:
(4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone has been found to have a variety of biochemical and physiological effects. In animal studies, (4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone has been found to have analgesic effects, as well as sedative effects. (4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone has also been found to have neuroprotective effects, as it can prevent the damage caused by ischemia and excitotoxicity.
Advantages And Limitations For Lab Experiments
(4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone has several advantages for lab experiments. It is a synthetic compound that is readily available, and it has a well-defined mechanism of action. (4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone has also been extensively studied, which makes it a reliable tool for scientific research. However, there are also limitations to the use of (4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone in lab experiments. It has been found to have a narrow therapeutic window, which means that it can be toxic at higher doses. Additionally, (4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone can have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of (4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone in scientific research. One area of interest is the use of (4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone in the treatment of addiction. (4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone has been found to block the rewarding effects of drugs of abuse, such as cocaine and opioids. Another area of interest is the use of (4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone in the treatment of neurodegenerative diseases, such as Alzheimer's disease. (4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone has been found to have neuroprotective effects, which could make it a promising candidate for the treatment of these diseases.
Conclusion:
In conclusion, (4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone is a synthetic compound that has been extensively studied for its ability to bind to the NMDA receptor. (4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone has a well-defined mechanism of action and has been found to have a variety of biochemical and physiological effects. While there are limitations to the use of (4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone in lab experiments, it remains a valuable tool for scientific research. There are also several future directions for the use of (4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone, including the treatment of addiction and neurodegenerative diseases.
Synthesis Methods
The synthesis of (4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone involves the reaction between 4-cyclobutylidene-1-piperidinylidene and cyclopentanone. The reaction is catalyzed by a base, such as potassium carbonate, and is carried out in a solvent, such as acetonitrile. The resulting product is then purified through a series of chromatography techniques.
Scientific Research Applications
(4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone has been used in scientific research for its ability to cross the blood-brain barrier and bind to the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. (4-Cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone has been found to block the NMDA receptor, which can lead to a variety of effects, including analgesia, sedation, and neuroprotection.
properties
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c17-15(14-4-1-2-5-14)16-10-8-13(9-11-16)12-6-3-7-12/h14H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEMADYWJKUQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(=C3CCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylidene-1-cyclopentanecarbonylpiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2423475.png)


![4-(4-(2,4-Dimethylbenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2423478.png)
![5-((3-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2423479.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2423482.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2423483.png)


